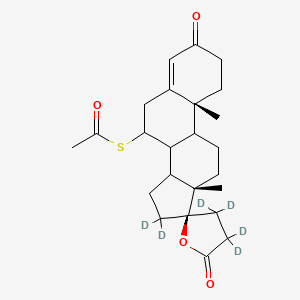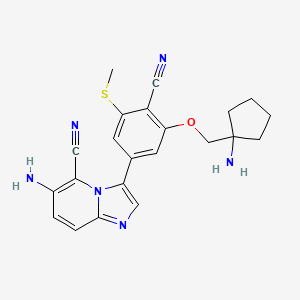
Taxinine J
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It belongs to the taxane family of diterpenoids, which are known for their complex structures and significant biological activities. Taxinine J has garnered attention due to its potential medicinal properties, particularly in the field of oncology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of taxane compounds, including Taxinine J, typically involves multiple steps due to their intricate structures. One common approach is the two-phase total synthesis, which includes the formation of taxadiene followed by selective oxidations at specific carbon positions . This method allows for the creation of various taxane derivatives, including this compound.
Industrial Production Methods: Industrial production of taxane compounds often relies on plant cell fermentation technology. This method involves the cultivation of plant cells in bioreactors, which can produce taxane compounds on a large scale. This approach is environmentally friendly and sustainable, as it does not require the harvesting of large quantities of plant material .
Analyse Chemischer Reaktionen
Types of Reactions: Taxinine J undergoes several types of chemical reactions, including:
Oxidation: Selective oxidation at specific carbon positions is a key step in the synthesis of taxane compounds.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Substitution reactions, particularly at the allylic positions, are common in the modification of taxane compounds.
Common Reagents and Conditions:
Oxidizing Agents: Dioxiranes and other oxidizing agents are commonly used for selective oxidations.
Reducing Agents: Various reducing agents, such as sodium borohydride, can be employed for reduction reactions.
Catalysts: Catalysts like palladium on carbon are often used in hydrogenation reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Taxinine J has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of other taxane derivatives.
Wirkmechanismus
The mechanism of action of Taxinine J involves the stabilization of microtubules, similar to other taxane compounds like paclitaxel. This stabilization prevents the depolymerization of microtubules, thereby inhibiting cell division and leading to cell death in rapidly dividing cancer cells . The molecular targets of this compound include tubulin, a protein that is essential for microtubule formation .
Vergleich Mit ähnlichen Verbindungen
Paclitaxel: A well-known anticancer drug that also stabilizes microtubules.
Docetaxel: Another taxane derivative with similar mechanisms of action and clinical applications.
Taxusumatrin: A new taxoid isolated from Taxus sumatrana, which shares structural similarities with Taxinine J.
Uniqueness: this compound is unique due to its specific structural features and the particular positions of its functional groups, which can influence its biological activity and pharmacokinetic properties. Its selective oxidation pattern and the presence of specific substituents differentiate it from other taxane compounds .
Eigenschaften
Molekularformel |
C39H48O12 |
|---|---|
Molekulargewicht |
708.8 g/mol |
IUPAC-Name |
[(1R,2R,3R,5S,7S,8S,9R,10R,13S)-2,7,9,10,13-pentaacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C39H48O12/c1-20-29(46-22(3)40)18-28-35(48-24(5)42)34-21(2)30(51-32(45)17-16-27-14-12-11-13-15-27)19-31(47-23(4)41)39(34,10)37(50-26(7)44)36(49-25(6)43)33(20)38(28,8)9/h11-17,28-31,34-37H,2,18-19H2,1,3-10H3/b17-16+/t28-,29-,30-,31-,34-,35+,36+,37-,39+/m0/s1 |
InChI-Schlüssel |
LNTSYHPESCVWKP-LKXFKGTJSA-N |
Isomerische SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-methyl-6-oxo-1H-pyridin-3-yl)-1-[2-methyl-4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)-2H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12371428.png)
![(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12371434.png)







![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12371491.png)
![2-[[3-methyl-4-[3-(trideuterio(113C)methoxy)propoxy]pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B12371499.png)

